molecular formula C21H22N4O3 B4720674 MFCD11842876

MFCD11842876

Cat. No.: B4720674
M. Wt: 378.4 g/mol
InChI Key: HXBXSKSHBCJYGC-UHFFFAOYSA-N
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Description

For instance, compounds such as CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 1761-61-1 (MDL: MFCD00003330) share characteristics typical of aryl boronic acids and halogenated aromatic derivatives . These compounds often serve as intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic frameworks. Key properties of such compounds include moderate solubility in organic solvents (e.g., 0.24–0.68 mg/mL in aqueous systems), molecular weights ranging from 201–373 g/mol, and calculated logP values (1.64–2.15) indicative of moderate lipophilicity .

Properties

IUPAC Name

N-(3-acetylphenyl)-1-(4-methoxyphenyl)-5-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-13(2)20-19(21(27)22-16-7-5-6-15(12-16)14(3)26)23-24-25(20)17-8-10-18(28-4)11-9-17/h5-13H,1-4H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBXSKSHBCJYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD11842876 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes steps such as condensation, cyclization, and purification. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This often involves continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency in the product.

Chemical Reactions Analysis

Types of Reactions

MFCD11842876 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles. The reaction conditions can vary but often involve specific temperatures, pressures, and solvents to facilitate the desired chemical transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted analogs with different functional groups.

Scientific Research Applications

MFCD11842876 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: this compound is used in the development of new materials, catalysts, and other industrial applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of MFCD11842876 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Structural Diversity: CAS 1046861-20-4 features a boronic acid group, enabling catalytic applications, whereas CAS 1761-61-1 is a brominated aromatic carboxylic acid, often used in polymer synthesis .

Synthetic Accessibility :

  • Palladium-catalyzed methods (e.g., Suzuki coupling) are prevalent for aryl boronic acids, achieving yields >90% under optimized conditions .
  • Green chemistry approaches, such as A-FGO-catalyzed reactions, reduce environmental impact in halogenated compound synthesis .

Bioavailability and Safety: All compounds show moderate bioavailability (Score: 0.55) but vary in safety profiles.

Research Findings and Discussion

Functional Group Impact on Reactivity

  • Boronic Acids (CAS 1046861-20-4) : High cross-coupling efficiency due to the boronate group’s electrophilic character. Stability in aqueous/organic biphasic systems enhances scalability .
  • Halogenated Derivatives (CAS 1761-61-1) : Bromine atoms increase electrophilicity, favoring nucleophilic aromatic substitution. However, bromine’s steric bulk may limit reaction scope .

Pharmacological Potential

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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